2-(3-Bromophenyl)-4-pentyn-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)pent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKPUMKMYFJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Bromophenyl 4 Pentyn 2 Ol
Convergent Synthesis Strategies
Grignard-Type Additions for Propargylic Alcohol Formation
The Grignard reaction is a cornerstone of organic synthesis, renowned for its effectiveness in forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl compound. leah4sci.com This reaction is particularly well-suited for synthesizing tertiary alcohols from ketones. libretexts.org The synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol can be efficiently achieved by reacting a suitable ketone with an organometallic reagent that delivers the propargyl (2-propynyl) group.
The primary route for synthesizing this compound via a Grignard-type reaction involves the nucleophilic addition of a propargyl organometallic reagent to the electrophilic carbonyl carbon of 1-(3-bromophenyl)ethanone. pharmaffiliates.comnih.gov The Grignard reagent, typically propargylmagnesium bromide, exists in equilibrium with its isomeric form, allenylmagnesium bromide. The nucleophilic attack on the ketone, followed by an acidic workup to protonate the resulting alkoxide, yields the target tertiary alcohol. libretexts.orgyoutube.com
The reaction proceeds as follows:
Reagent Formation : Magnesium metal reacts with propargyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent. libretexts.org
Nucleophilic Addition : The Grignard reagent is added to a solution of 1-(3-bromophenyl)ethanone. The nucleophilic carbon of the reagent attacks the carbonyl carbon of the ketone, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. youtube.com
Workup : The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or H₂SO₄) to protonate the alkoxide, yielding the final product, this compound, and a magnesium salt. youtube.com
The success of the Grignard synthesis is highly dependent on the reaction conditions and the choice of reagents. Optimization is key to maximizing yield and minimizing side products.
Key Optimization Parameters:
Solvent : The reaction must be conducted in an anhydrous aprotic solvent, typically diethyl ether or THF. These solvents stabilize the Grignard reagent and are not acidic enough to decompose it. leah4sci.com The presence of water would cause the Grignard reagent to be rapidly quenched, forming propargylene and an alkane. libretexts.org
Temperature : The formation of the Grignard reagent is an exothermic process and may require initial heating to start, but it should be controlled to prevent side reactions, such as Wurtz coupling. The subsequent addition to the ketone is often performed at a low temperature (e.g., 0 °C) to enhance selectivity.
Metal Selection : While magnesium is standard for Grignard reagents, other metals can be used in related Barbier-type reactions. nih.gov For instance, zinc or indium can mediate the coupling of propargyl halides to ketones, sometimes offering milder conditions or different selectivity.
Table 1: Comparison of Conditions for Propargylation of Ketones
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Metal | Magnesium (Mg) | Zinc (Zn) | Indium (In) | Choice of metal affects reactivity and tolerance to functional groups. nih.gov |
| Solvent | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | THF/H₂O | Solvent choice is crucial for reagent stability and reaction rate. leah4sci.com |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature | Lower temperatures can reduce side reactions. |
| Initiation | Iodine crystal/heating | Sonication | No special initiation | Different methods are used to activate the metal surface. libretexts.org |
| Workup | Dilute aq. HCl | Saturated aq. NH₄Cl | Water | The workup neutralizes the reaction and isolates the alcohol product. libretexts.org |
Catalytic Approaches in C–C Bond Formation
While stoichiometric organometallic additions are robust, modern synthesis increasingly favors catalytic methods for their efficiency, reduced waste, and potential for asymmetric synthesis.
To produce an enantiomerically enriched form of this compound, a chiral catalyst can be employed. The addition of alkynyl groups to ketones can be rendered enantioselective by using a combination of a metal salt and a chiral ligand. Chiral biphenols, such as BINOL (1,1'-Bi-2-naphthol), are highly effective ligands for this purpose. organic-chemistry.org
In a typical procedure, a metal alkoxide is formed in situ from a metal source like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a chiral biphenol. This complex coordinates with both the ketone (1-(3-bromophenyl)ethanone) and an alkynylating agent (e.g., an alkynylzinc reagent), creating a chiral environment that directs the nucleophilic attack to one face of the ketone, resulting in one enantiomer of the product in excess. organic-chemistry.org
Table 2: Influence of Chiral Catalysts on Enantioselective Propargylation
| Catalyst System | Chiral Ligand | Metal Source | Typical Enantiomeric Excess (ee) | Reference Principle |
| System 1 | (R)-BINOL | Ti(Oi-Pr)₄ | High | Inexpensive BINOL with a titanium source can generate chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org |
| System 2 | (+)-N-Methylephedrine | Zn(OTf)₂ | High | This system is notable for its tolerance to air and moisture. organic-chemistry.org |
| System 3 | (S)-SEGPHOS | Copper Triflate | Moderate to High | Often used with allenylboronic esters as the nucleophile. nih.gov |
Transition metals like rhodium, copper, and gold can catalyze the synthesis of propargylic alcohols through various mechanisms that differ from the classic Grignard pathway. researchgate.netnih.gov These methods can offer unique advantages, such as milder reaction conditions or broader substrate scope. For example, a rhodium(I) catalyst can be used to facilitate the reaction between organoboronic acids and propargylic alcohols, showcasing the versatility of these catalysts in transformations involving this functional group. researchgate.net
In a potential application for the synthesis of this compound, a transition metal could be used to activate the C-H bond of a terminal alkyne like propyne (B1212725), which then adds across the carbonyl group of 1-(3-bromophenyl)ethanone. This process, known as direct alkynylation, avoids the pre-formation of an organometallic reagent, making it a more atom-economical approach.
Enantioselective Synthesis of this compound
The creation of a single, specific enantiomer of this compound requires asymmetric synthesis, a process that introduces a chiral center with a preferred three-dimensional arrangement. This is typically achieved by the asymmetric addition of an alkynyl nucleophile to the prochiral ketone, 3-bromoacetophenone. The success of this transformation hinges on the careful selection of chiral catalysts and reaction conditions to induce high enantioselectivity.
Chiral Catalyst Selection for Asymmetric Induction
The cornerstone of enantioselective alkynylation of ketones is the use of a chiral catalyst. These catalysts create a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. For the synthesis of tertiary propargylic alcohols, catalyst systems often involve a metal center and a chiral ligand.
Commonly employed systems that are applicable to the synthesis of this compound include zinc-, copper-, and indium-based catalysts paired with chiral ligands. illinois.edunih.govorganic-chemistry.org For instance, the combination of diethylzinc (B1219324) (Et₂Zn) or zinc(II) triflate (Zn(OTf)₂) with chiral amino alcohols or BINOL derivatives has proven effective. illinois.eduorganic-chemistry.org The chiral ligand, such as (+)-N-methylephedrine (NME) or a BINOL derivative, coordinates to the zinc atom, forming a chiral complex that activates the terminal alkyne and directs its addition to one face of the ketone. organic-chemistry.org
Another approach involves copper-catalyzed reactions, where a copper(I) salt combined with a chiral phosphine (B1218219) ligand, like a derivative of SEGPHOS, can achieve high enantioselectivity. nih.gov The selection of the ligand is critical, as its structure directly influences the stereochemical outcome of the reaction.
| Metal Source | Chiral Ligand | Typical Substrate Class | Key Features |
|---|---|---|---|
| Zn(OTf)₂ | (+)-N-Methylephedrine | Aromatic Ketones | Operationally simple; tolerant of moisture and air. organic-chemistry.org |
| Et₂Zn/Ti(OⁱPr)₄ | (S)-BINOL | Aromatic & Aliphatic Aldehydes | High enantioselectivity; requires inert atmosphere. illinois.edu |
| Cu(I) salts | (S)-SEGPHOS | Aromatic Ketones | Achieves high regioselectivity. nih.gov |
| In(III)/BINOL | BINOL | Aldehydes | Catalyst has bifunctional character, activating both substrates. organic-chemistry.org |
Diastereoselective Control in Propargylic Alcohol Systems
While this compound possesses only one stereocenter, the principles of diastereoselective control are crucial when synthesizing more complex propargylic alcohols that contain multiple chiral centers. researchgate.net Diastereoselective control refers to the ability to selectively form one diastereomer over others. This is often accomplished through either substrate control, where an existing chiral center in the starting material directs the formation of a new one, or reagent control, where the chiral catalyst favors the formation of a specific diastereomer. chemrxiv.org
In copper-catalyzed propargylic substitutions, the choice of ligand can remarkably switch the diastereoselectivity, allowing access to either the cis or trans product from the same set of starting materials under nearly identical conditions. chemrxiv.org For example, using a ligand like i-Pr-Pybox might favor the formation of a trans diastereomer, while switching to BINAP can reverse the selectivity to favor the cis product. chemrxiv.org This ligand-controlled diastereodivergence is a powerful tool for constructing molecules with specific 1,3-stereocenters. chemrxiv.org
Impact of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of the enantioselective synthesis of propargylic alcohols is highly sensitive to various reaction parameters, including solvent, temperature, and the presence of additives. acs.org For the synthesis of this compound, optimizing these conditions is essential for maximizing the enantiomeric excess (ee).
Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy, thus favoring the lower-energy pathway more pronouncedly. nih.gov
Solvent: The polarity and coordinating ability of the solvent can influence the structure and reactivity of the catalytic species. In many zinc-catalyzed alkynylations, non-polar solvents like toluene (B28343) are preferred. organic-chemistry.org
Additives: In some catalytic systems, additives are used to improve reaction rates and selectivity. For example, in certain zinc-catalyzed additions to aldehydes, the use of hexamethylphosphoramide (B148902) (HMPA) was found to significantly increase enantioselectivity. acs.org
| Catalyst System | Substrate | Condition Varied | Observation | Reference |
|---|---|---|---|---|
| (S)-BINOL-ZnEt₂-Ti(OⁱPr)₄ | Enals | Additive | Using HMPA as an additive significantly increased enantioselectivity compared to NMI. | acs.org |
| Lithium Acetylide / Chiral Ligand | Aldehydes | Temperature | Lowering the temperature from -78 °C to -123 °C increased ee from 78% to 92%. | nih.gov |
| Zn(OTf)₂ / (+)-NME | Aldehydes | Solvent Purity | The reaction tolerates reagent-grade toluene with up to 1000 ppm of water. | organic-chemistry.org |
One-Pot and Multi-Component Reaction Approaches
To enhance synthetic efficiency, reduce waste, and shorten timelines, modern organic synthesis increasingly relies on one-pot and multi-component reactions. These strategies are well-suited for constructing molecules like this compound by combining several synthetic steps into a single operation without isolating intermediates.
Integrated Sequences for Expedited Synthesis
An integrated or one-pot sequence for synthesizing this compound would involve generating the reactive alkynyl nucleophile in situ and having it react directly with 3-bromoacetophenone. A plausible approach involves a one-pot, three-component reaction where an aromatic alkyne, a ketone, and a base are combined. rsc.org For instance, propargyl alcohol or a protected version could be deprotonated with a strong base, and the resulting acetylide could then be added to 3-bromoacetophenone, all within the same reaction vessel. Such methods avoid the isolation of potentially unstable intermediates and simplify the purification process. mdpi.com
Tandem Reactions Incorporating Bromophenyl and Alkynyl Moieties
Tandem reactions, where a single catalyst promotes multiple, sequential bond-forming events, offer a sophisticated route to complex molecules. A potential tandem strategy for synthesizing the target molecule could involve a process where the bromophenyl and alkynyl groups both participate in a cascade of reactions. For example, a catalyst could first mediate a coupling reaction involving the aryl bromide, followed by an intramolecular addition involving the alkyne. rsc.org
More directly, tandem additions can be designed where a metalated alkyne participates in multiple bond-forming reactions in a single flask. nih.gov Lewis acid-promoted tandem additions employing epoxides and carbonyl compounds demonstrate the power of this approach to rapidly build molecular complexity from simple, linear precursors, forming multiple new bonds and a ring in one transformation. nih.gov While not a direct synthesis of this compound, these principles guide the design of novel, efficient synthetic routes.
Elucidating Reaction Mechanisms of 2 3 Bromophenyl 4 Pentyn 2 Ol Transformations
Mechanistic Pathways in Functional Group Interconversions
The chemical behavior of 2-(3-bromophenyl)-4-pentyn-2-ol is dictated by the reactivity of its two primary functional groups: the terminal alkyne and the secondary benzylic alcohol. The interplay of these groups allows for a diverse range of transformations, each proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne, characterized by its sp-hybridized carbons, is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orgresearcher.life The acidity of the terminal proton also allows for the formation of a potent nucleophile, the acetylide anion. alfa-chemistry.comlibretexts.orgucalgary.ca
Electrophilic Additions: Similar to alkenes, alkynes undergo electrophilic addition reactions, though they are generally less reactive. libretexts.orgbrainkart.com This lower reactivity is attributed to the formation of a less stable vinylic carbocation intermediate. brainkart.com The addition of hydrogen halides (HX) to the terminal alkyne of this compound would proceed via a Markovnikov mechanism, where the initial protonation of the triple bond forms a vinylic carbocation at the more substituted carbon. libretexts.orgbrainkart.comjove.com Subsequent attack by the halide ion yields the vinyl halide. The presence of two π bonds allows for a second addition to occur, resulting in a geminal dihalide. jove.com In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. jove.com
Hydration of the alkyne can be achieved using aqueous acid, typically with a mercury(II) salt catalyst to overcome the low reactivity of the alkyne. brainkart.com This reaction also follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a methyl ketone. brainkart.comlibretexts.org Hydroboration-oxidation provides a complementary anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the enol intermediate. libretexts.orgchemistrysteps.com
Cycloaddition Reactions: Alkynes can participate in various cycloaddition reactions. libretexts.orgwiley-vch.de A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, which would form a triazole ring from the terminal alkyne of this compound and an organic azide. alfa-chemistry.comlibretexts.org The mechanism involves the formation of a copper acetylide, which then reacts with the azide. Alkynes can also undergo [2+2] cycloaddition reactions with alkenes, such as 1,4-quinones, under visible light mediation to form four-membered carbocyclic adducts. acs.org
| Reaction | Reagents | Key Intermediate(s) | Product Type |
|---|---|---|---|
| Hydrohalogenation (Markovnikov) | HX (e.g., HBr, HCl) | Vinylic carbocation | Geminal dihalide |
| Hydrohalogenation (Anti-Markovnikov) | HBr, Peroxides | Vinyl radical | Vinyl bromide |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl ketone |
| Hydroboration-Oxidation (Anti-Markovnikov) | 1. BH₃ (or R₂BH) 2. H₂O₂, NaOH | Vinylborane, Enol | Aldehyde |
| Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | Copper acetylide | Triazole |
| [2+2] Cycloaddition | Alkene (e.g., 1,4-naphthoquinone), visible light | Vinyl radical | Four-membered carbocycle |
The terminal alkyne of this compound can be functionalized through various transition-metal-catalyzed reactions. acs.org These reactions often involve the formation of metal-alkynyl or other organometallic intermediates.
Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, would allow for the formation of a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ) and reductive elimination to yield the coupled product.
Dimerization: Late 3d transition metals like iron and cobalt can catalyze the dimerization of terminal alkynes. nih.gov Depending on the catalyst and reaction conditions, head-to-head or head-to-tail dimerization can occur, leading to the formation of various enynes. nih.gov For instance, an iron catalyst can facilitate a Z-selective head-to-head dimerization through a postulated mechanism involving the coordination of the alkyne, elimination of dihydrogen, and formation of a vinylidene complex. nih.gov
Oxidative Carbonylation: In the presence of a palladium(II) catalyst, terminal alkynes can react with alcohols and carbon monoxide in an oxidative carbonylation reaction to produce 2-alkynoates. nih.gov
Hydroalkylation: Copper-catalyzed hydroalkylation of the terminal alkyne using an alkyl triflate as an electrophile and a silane (B1218182) as a hydride donor can produce (E)-alkenes with anti-Markovnikov regioselectivity. The proposed mechanism involves the hydrocupration of the alkyne followed by electrophilic functionalization of the resulting alkenyl copper intermediate. organic-chemistry.org
| Reaction | Catalyst/Metal | Key Mechanistic Steps | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd(0), Cu(I) | Oxidative addition, Transmetalation, Reductive elimination | Disubstituted alkyne |
| Dimerization | Fe or Co | Alkyne coordination, Dihydrogen elimination, Vinylidene formation | Enyne |
| Oxidative Carbonylation | Pd(II) | Formation of Pd-alkynyl, CO insertion, Nucleophilic attack by alcohol | 2-Alkynoate |
| Hydroalkylation | Cu(I) | Hydrocupration, Electrophilic functionalization | (E)-Alkene |
Transformations at the Secondary Alcohol Stereocenter
The secondary benzylic alcohol in this compound is a versatile functional group that can undergo oxidation, reduction, and nucleophilic substitution reactions. Its benzylic position enhances the reactivity in certain transformations due to the ability to stabilize charged intermediates. chemistrysteps.com
Oxidation: Secondary alcohols can be oxidized to ketones. libretexts.orgchemguide.co.uk Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). libretexts.org The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the α-proton by a base (such as water) to form the carbon-oxygen double bond. Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also effect this oxidation. libretexts.org
Reduction: While the secondary alcohol is already in a reduced state, the alkyne moiety can be selectively reduced. Catalytic hydrogenation over platinum, palladium, or nickel catalysts will reduce the alkyne to an alkane. libretexts.org To stop the reduction at the alkene stage, a deactivated catalyst such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) is used, which results in the syn-addition of hydrogen to form a cis-alkene. masterorganicchemistry.com A dissolving metal reduction, using sodium or lithium in liquid ammonia, proceeds through a radical anion intermediate and produces a trans-alkene. libretexts.org
The hydroxyl group is a poor leaving group, so it must first be protonated by an acid or converted into a better leaving group (like a tosylate) for nucleophilic substitution to occur. libretexts.org
SN1 Mechanism: Due to the benzylic nature of the alcohol, the substitution can proceed through an SN1 mechanism. chemistrysteps.comlibretexts.orgucalgary.ca In the presence of a strong acid and a nucleophile (e.g., HBr), the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a resonance-stabilized secondary benzylic carbocation. Subsequent attack by the nucleophile (Br⁻) on the carbocation yields the substitution product. chemistrysteps.comlibretexts.org
SN2 Mechanism: While less likely for a secondary benzylic alcohol compared to a primary one, an SN2 pathway is also possible, particularly with a good nucleophile and a less polar solvent. ucalgary.ca To facilitate an SN2 reaction, the alcohol can be converted to a tosylate or mesylate. This creates a good leaving group that can be displaced by a strong nucleophile in a single concerted step, leading to an inversion of stereochemistry at the carbon center.
Dehydrative substitution reactions can also be achieved using Brønsted or Lewis acids to activate the C-O bond for attack by various nucleophiles. researchgate.net
| Reaction | Reagents | Key Intermediate/Transition State | Product Type | Mechanism |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, KMnO₄, PCC | Chromate ester | Ketone | Elimination from chromate ester |
| Nucleophilic Substitution | HBr | Resonance-stabilized benzylic carbocation | Alkyl bromide | SN1 |
| Nucleophilic Substitution | 1. TsCl, pyridine (B92270) 2. Nu⁻ | Pentacoordinate transition state | Substituted product with inverted stereochemistry | SN2 |
Reactions of the Aryl Bromide Group
The aryl bromide moiety of this compound is a key site for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the bromophenyl group of this compound and an organoboron compound, typically a boronic acid or ester. This reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyonedalabs.com
The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) species, forming an arylpalladium(II) halide intermediate. nobelprize.orgyonedalabs.com The presence of electron-donating ligands on the palladium catalyst can facilitate this step. Transmetalation follows, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by the base, which activates the organoboron compound. organic-chemistry.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nobelprize.orgyonedalabs.com
Catalytic Cycle of Suzuki-Miyaura Coupling
| Step | Description | Intermediate |
|---|---|---|
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. | Arylpalladium(II) halide |
| Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the palladium complex. | Diorganopalladium(II) complex |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. | Coupled product and Pd(0) |
Sonogashira Coupling:
The Sonogashira coupling provides a direct method to form a carbon-carbon bond between the aryl bromide of this compound and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, starting with the oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) halide intermediate from the palladium cycle. The resulting alkynylarylpalladium(II) complex then undergoes reductive elimination to afford the disubstituted alkyne product and regenerate the palladium(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed, where the amine base is believed to play a more direct role in the activation of the alkyne for transmetalation. ucsb.edu
Halogen-metal exchange offers an alternative pathway to functionalize the aryl bromide group of this compound. This reaction typically involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu
The mechanism is believed to proceed through a nucleophilic attack of the organolithium reagent on the bromine atom, forming an "ate" complex intermediate. harvard.edu This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl bromide. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of the tertiary alcohol in this compound could potentially influence the reaction through coordination with the lithium reagent, although deprotonation of the alcohol is also a competing reaction that must be considered and can often be controlled by using multiple equivalents of the organolithium reagent. nih.gov The resulting aryllithium intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic ring. acs.orgacs.org
Factors Influencing Halogen-Lithium Exchange
| Factor | Influence on the Reaction |
|---|---|
| Temperature | Low temperatures (e.g., -78 °C) are crucial to prevent side reactions. |
| Organolithium Reagent | The reactivity and steric bulk of the organolithium reagent can affect the rate and selectivity. |
| Solvent | Coordinating solvents like tetrahydrofuran (B95107) (THF) can stabilize the organolithium species. |
| Substituents | The electronic nature of other substituents on the aromatic ring can influence the rate of exchange. |
Role of Intermediates in Catalytic Cycles
The efficiency and selectivity of the catalytic transformations of this compound are critically dependent on the nature and reactivity of the intermediates formed within the catalytic cycles.
While the reactions of the aryl bromide group are predominant, the tertiary propargylic alcohol moiety can also participate in reactions, particularly under acidic conditions or in the presence of certain Lewis acids. The formation of a propargyl carbocation intermediate can be envisioned upon protonation of the hydroxyl group followed by the loss of water. organic-chemistry.org Such carbocations are resonance-stabilized, with the positive charge delocalized between the allenic and propargylic positions. The stability of these intermediates can direct the outcome of subsequent nucleophilic attack. However, in the context of the palladium-catalyzed cross-coupling reactions discussed, the conditions are typically basic, making the formation of a propargyl carbocation less likely.
As detailed in the cross-coupling sections, organopalladium species are central to the catalytic cycles. The structure and reactivity of these intermediates are influenced by the ligands coordinated to the palladium center. Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, are known to promote both the oxidative addition and reductive elimination steps in Suzuki-Miyaura and Sonogashira couplings. libretexts.orgnih.gov The formation of a stable arylpalladium(II) bromide complex from this compound is the initial and often rate-determining step in these transformations. nobelprize.orgnih.gov Subsequent ligand exchange and transmetalation steps lead to the formation of diorganopalladium(II) intermediates, which are poised for the final carbon-carbon bond-forming reductive elimination. nobelprize.orgnih.gov
While the majority of palladium-catalyzed cross-coupling reactions are described by Pd(0)/Pd(II) catalytic cycles, alternative redox pathways can also be operative. rsc.orgacs.org In some instances, single-electron transfer (SET) processes can initiate radical chain reactions. For aryl bromides, interaction with a low-valent palladium species could, in principle, lead to the formation of an aryl radical and a Pd(I) species. However, for the Suzuki-Miyaura and Sonogashira reactions, the concerted oxidative addition mechanism is generally favored. The potential for redox processes involving the alkyne functionality also exists, particularly with catalysts that can readily access different oxidation states. rsc.org The interplay between two-electron (polar) and one-electron (radical) pathways can be complex and is dependent on the specific catalyst, substrates, and reaction conditions employed.
Theoretical Perspectives on Reaction Energetics and Transition States
Computational Studies of Reaction Pathways
While direct computational studies specifically modeling the reaction pathways of this compound are not extensively available in peer-reviewed literature, theoretical investigations into analogous systems, particularly the gold-catalyzed intramolecular cyclization of alkynols and related compounds, offer significant insights into the potential reaction mechanisms, energetics, and transition states. These studies, employing methods such as Density Functional Theory (DFT), are crucial for understanding the factors that govern reaction feasibility and selectivity.
Gold(I) complexes are known to be effective catalysts for the electrophilic activation of alkynes, facilitating nucleophilic attack. nih.govacs.org For a molecule like this compound, an intramolecular hydroalkoxylation reaction is a plausible transformation, where the hydroxyl group acts as the internal nucleophile attacking the alkyne moiety. This process would lead to the formation of a cyclic ether.
Computational studies on similar gold-catalyzed cycloisomerization reactions, such as the conversion of alkynoic acids to lactones, provide a valuable framework for understanding the energetics of such transformations. For instance, DFT calculations have been used to map the energy profiles of these reactions, identifying the key intermediates and transition states. A critical step in these catalytic cycles is the intramolecular addition of the nucleophile to the gold-activated alkyne. nih.gov
The selectivity of these cyclization reactions (e.g., exo versus endo cyclization) is a key aspect that can be elucidated through computational analysis. The relative energies of the transition states for different cyclization pathways determine the final product distribution. For example, in the cycloisomerization of pentynoic acid, the formation of a γ-lactone via a 5-exo-dig cyclization is computationally shown to be favored over the formation of a δ-lactone through a 6-endo-dig pathway. nih.gov This preference is attributed to a lower activation barrier for the 5-exo-dig transition state.
Detailed research findings from a computational study on the cycloisomerization of a model alkynoic acid are presented in the table below. These values, while not specific to this compound, offer a comparative perspective on the reaction energetics that could be expected for similar intramolecular cyclizations.
| Reaction Pathway | Description | Calculated Activation Barrier (kcal/mol) | Overall Reaction Energy (kcal/mol) |
|---|---|---|---|
| 5-exo-dig Cyclization | Formation of a five-membered ring (γ-lactone) | 10.3 | -22.7 |
| 6-endo-dig Cyclization | Formation of a six-membered ring (δ-lactone) | 14.6 | -17.2 |
Data derived from a computational study on a model alkynoic acid system and is intended for comparative purposes. nih.gov
Furthermore, theoretical studies have highlighted the role of the catalyst and counter-anions in influencing the reaction barriers. rsc.org The nature of the ligands on the gold catalyst can also play a significant role in the stability of intermediates and the energy of transition states. DFT calculations can model these subtle electronic and steric effects, providing a deeper understanding of the catalytic cycle.
Applications of 2 3 Bromophenyl 4 Pentyn 2 Ol in Complex Molecule Synthesis
Building Block for Aryl-Substituted Heterocyclic Systems
The presence of both an aryl halide and a terminal alkyne within the same molecule positions 2-(3-Bromophenyl)-4-pentyn-2-ol as a key starting material for the synthesis of various aryl-substituted heterocyclic compounds. These functionalities serve as handles for intramolecular and intermolecular cyclization reactions, leading to the formation of fused ring systems and highly substituted aromatic structures.
Indanone and its derivatives are an important class of compounds found in numerous biologically active molecules and natural products. nih.gov The synthesis of substituted indanones can be achieved through various methods, including the intramolecular cyclization of aryl-alkynes. organic-chemistry.org Gold- and other transition-metal-catalyzed cyclizations of acetylenic alcohols and related compounds have emerged as powerful strategies for constructing indenone and indanone frameworks. organic-chemistry.orgnih.govresearchgate.netamericanelements.com
For this compound, a plausible pathway to an indanone derivative involves an initial functional group manipulation, followed by an intramolecular cyclization. For instance, the tertiary alcohol could be oxidized to a ketone, and the terminal alkyne could be hydrated to a methyl ketone. Subsequent intramolecular aldol (B89426) condensation would lead to the formation of an indenone, which can then be reduced to the corresponding indanone. Alternatively, a direct intramolecular Friedel-Crafts-type reaction, potentially catalyzed by a Lewis or Brønsted acid, could be envisioned, where the alkyne attacks the aryl ring to form the five-membered ring of the indanone core. researchgate.net
A general representation of a gold-catalyzed cyclization of an alkynyl alcohol leading to a cyclic ketone is shown below:

Table 1: Potential Catalysts for Indanone Synthesis from Aryl-Alkynes
| Catalyst System | Reaction Type | Reference |
| Gold(I) complexes (e.g., IPrAuCl/AgSbF6) | Intramolecular hydroarylation/cyclization | organic-chemistry.orgnih.gov |
| Palladium catalysts | Carbonylative cyclization | organic-chemistry.org |
| Brønsted or Lewis acids (e.g., In(OTf)3) | Tandem cycloaddition/Nazarov reaction | organic-chemistry.org |
The dual functionality of an aryl bromide and a terminal alkyne makes this compound an ideal monomer for polymerization reactions, particularly for the synthesis of poly(aryleneethynylene)s (PAEs). PAEs are a class of conjugated polymers with interesting photophysical and electronic properties, making them suitable for applications in organic electronics. oup.com
The most common method for synthesizing PAEs is the Sonogashira cross-coupling reaction, which involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org In this context, this compound can undergo self-polymerization, where the terminal alkyne of one monomer couples with the aryl bromide of another, to form a long polymer chain with repeating units linked by ethynylene bridges. The reaction is typically carried out under mild conditions, using a base such as an amine, which also serves as the solvent. wikipedia.org
The general scheme for the Sonogashira polymerization of an AB-type monomer like this compound is as follows:

Table 2: Typical Conditions for Sonogashira Coupling Reactions
| Component | Example | Purpose | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling | libretexts.org |
| Copper(I) Cocatalyst | CuI | Activates the alkyne | wikipedia.org |
| Base | Triethylamine, Diethylamine (B46881) | Neutralizes the HX byproduct | wikipedia.org |
| Solvent | THF, DMF, or the amine base | Reaction medium | wikipedia.org |
Role in the Construction of Functionalized Aromatic and Aliphatic Frameworks
Beyond the synthesis of heterocyclic systems, this compound serves as a valuable intermediate in the construction of more complex and highly functionalized organic molecules. Its unique structure allows for the introduction of specific structural motifs, such as quaternary stereocenters and chiral elements, which are often challenging to synthesize.
The synthesis of all-carbon quaternary stereocenters is a significant challenge in organic chemistry, yet these motifs are prevalent in many bioactive natural products and pharmaceuticals. Propargylic alcohols, such as the tertiary alcohol moiety in this compound, are valuable precursors for the construction of such centers. nih.gov
One approach involves the conversion of the tertiary alcohol into a suitable leaving group, followed by a nucleophilic substitution reaction. Alternatively, the alkyne can be functionalized and then subjected to a cyclization reaction that creates the quaternary center. For example, the alkyne could undergo a carbometalation reaction, followed by an intramolecular cyclization onto the aryl ring, with the tertiary carbon of the original alcohol becoming the quaternary stereocenter. The development of catalytic enantioselective methods for these transformations is an active area of research. rsc.orgresearchgate.net
Chiral propargylic alcohols are highly sought-after building blocks in the synthesis of complex, enantioenriched molecules. rsc.orgacs.org While this compound is achiral, it can be resolved into its enantiomers or synthesized in an enantioselective manner to provide a chiral starting material. This chiral version of the molecule can then be incorporated into larger, more complex molecular architectures, with the stereochemistry of the tertiary alcohol directing subsequent transformations.
The synthesis of chiral propargylic alcohols can be achieved through various methods, including the asymmetric alkynylation of ketones. organic-chemistry.org Once the chiral alcohol is obtained, it can be used in a variety of stereoselective reactions. For instance, the hydroxyl group can direct the stereochemical outcome of reactions on the nearby alkyne or aryl group. The alkyne itself can be converted into other functional groups, such as a vinyl group or a carbonyl group, while retaining the stereochemical integrity of the adjacent stereocenter.
Integration into Advanced Organic Reactions
The presence of multiple reactive sites in this compound allows for its participation in a wide array of advanced organic reactions, often in a sequential or one-pot manner. vanderbilt.eduscribd.com The interplay between the aryl bromide, the alkyne, and the tertiary alcohol functionalities enables complex molecular transformations.
The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3-position of the phenyl ring. The terminal alkyne is a versatile functional group that can undergo Sonogashira coupling, organic-chemistry.orgrsc.orgsioc-journal.cn click chemistry (azide-alkyne cycloaddition), and various addition reactions with halogens or hydrogen halides. libretexts.org
Furthermore, the propargylic alcohol can be involved in reactions such as Meyer-Schuster or Rupe rearrangements, or it can be used to direct the regioselectivity of reactions on the alkyne. The combination of these reactive sites allows for the design of cascade reactions, where a single set of reagents can trigger a sequence of transformations, leading to a significant increase in molecular complexity in a single synthetic operation. researchgate.netnih.gov For example, a Sonogashira coupling to the aryl bromide could be followed by an intramolecular cyclization involving the alkyne and the hydroxyl group, all in a single pot.
Table 3: Potential Advanced Reactions for this compound
| Functional Group | Reaction Type | Potential Product | Reference |
| Aryl Bromide | Suzuki Coupling | Biaryl derivative | - |
| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amine derivative | - |
| Terminal Alkyne | Click Chemistry | Triazole derivative | - |
| Terminal Alkyne | Hydrohalogenation | Vinyl halide derivative | libretexts.org |
| Propargylic Alcohol | Meyer-Schuster Rearrangement | α,β-Unsaturated ketone | - |
| Multiple | Cascade Reaction | Fused heterocyclic system | researchgate.netnih.gov |
Participating in Multi-Component Catalytic Reactions
The unique structure of this compound, featuring two distinct reactive sites, makes it an ideal candidate for multi-component reactions. These reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. The aryl bromide moiety and the terminal alkyne group can undergo sequential or concurrent transformations, often catalyzed by transition metals like palladium.
A prime example of the reactivity of this type of molecule is its participation in Sonogashira coupling reactions. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound, the terminal alkyne can be coupled with various aryl or vinyl halides, while the bromophenyl group can react with a wide range of terminal alkynes.
While direct studies on this compound in multi-component reactions are not extensively documented, the reactivity of analogous compounds, such as aryl bromides and terminal alkynes, in palladium-catalyzed systems is well-established. beilstein-journals.orgnobelprize.orglibretexts.org For instance, research on the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides and 2-methyl-3-butyn-2-ol (B105114) has provided significant insights into the optimal conditions for such transformations. beilstein-journals.org These studies have systematically investigated the influence of various parameters on the reaction outcome, as detailed in the table below.
Table 1: Optimized Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides with a Terminal Alkyne beilstein-journals.org
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (7.5) | TBAF | Toluene (B28343) | 80 | 32 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (7.5) | TBAF | THF | 80 | 61 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (7.5) | TBAF | DMF | 80 | 9 |
| 4 | Pd(OAc)₂ (5) | PPh₃ (7.5) | DBU | THF | 80 | 84 |
| 5 | Pd(OAc)₂ (5) | P(p-tol)₃ (7.5) | DBU | THF | 80 | 89 |
| 6 | Pd(OAc)₂ (5) | P(o-tol)₃ (7.5) | DBU | THF | 80 | 45 |
This table illustrates the optimization of reaction conditions for the copper-free Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol, a reaction analogous to those involving this compound. The data highlights the crucial role of the ligand and base in achieving high yields.
These findings suggest that this compound can be effectively utilized in sequential, one-pot Sonogashira couplings. For example, the alkyne functionality could first be coupled with an aryl iodide, followed by the coupling of the bromophenyl group with a different terminal alkyne, all within a single reaction vessel. This approach allows for the rapid assembly of complex, unsymmetrical diarylacetylene derivatives, which are prevalent motifs in many biologically active molecules and functional materials.
Derivatization to Access Diverse Compound Libraries
The generation of compound libraries containing a wide range of structurally diverse molecules is a fundamental strategy in drug discovery and materials science. mdpi.com The structural features of this compound make it an excellent starting material for creating such libraries. The presence of the bromo and alkyne functional groups allows for a multitude of chemical transformations, leading to a vast chemical space accessible from a single precursor.
The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. nobelprize.orglibretexts.org Each of these reactions allows for the introduction of a different class of substituents at the 3-position of the phenyl ring.
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.
Stille Coupling: Reaction with organostannanes provides another route to carbon-carbon bond formation.
Buchwald-Hartwig Amination: Reaction with amines leads to the formation of arylamines, a common feature in many pharmaceuticals.
Simultaneously, the terminal alkyne can be subjected to a variety of transformations:
Sonogashira Coupling: As previously mentioned, this reaction introduces aryl or vinyl substituents at the terminus of the pentynol chain. wikipedia.orgrsc.org
Click Chemistry (Huisgen Cycloaddition): The alkyne can react with azides to form triazoles, a highly stable and versatile heterocyclic ring system.
Hydration and other additions: The triple bond can be hydrated to form ketones or undergo other addition reactions to introduce further functionality.
Cyclization Reactions: The alkyne can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. nih.govresearchgate.net
The combination of these reactions on the two different functional groups of this compound allows for a combinatorial approach to synthesis. By systematically varying the coupling partners for both the aryl bromide and the alkyne, a large and diverse library of compounds can be rapidly synthesized. This strategy is highly efficient for exploring structure-activity relationships and identifying lead compounds with desired biological or material properties.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagent Class | Resulting Structure |
| Aryl Bromide | Suzuki Coupling | R-B(OH)₂ | Aryl-substituted phenyl |
| Aryl Bromide | Stille Coupling | R-Sn(Alkyl)₃ | Aryl-substituted phenyl |
| Aryl Bromide | Buchwald-Hartwig Amination | R-NH₂ | Anilino-substituted phenyl |
| Terminal Alkyne | Sonogashira Coupling | R'-X (Aryl/Vinyl Halide) | Internal alkyne |
| Terminal Alkyne | Huisgen Cycloaddition | R'-N₃ (Azide) | Triazole |
| Terminal Alkyne | Hydration | H₂O, H⁺/Hg²⁺ | Methyl ketone |
This table outlines some of the key derivatization reactions that can be performed on the two functional handles of this compound, demonstrating its potential for generating diverse chemical libraries.
Derivatization and Functional Group Interconversions of 2 3 Bromophenyl 4 Pentyn 2 Ol
Modifications of the Alkynyl Moiety
The terminal alkyne in 2-(3-Bromophenyl)-4-pentyn-2-ol is a versatile functional group that can undergo a range of addition and coupling reactions.
Hydration and Halogenation of the Alkyne
The terminal alkyne can be hydrated to form a methyl ketone under acidic conditions, often with the use of a mercury salt as a catalyst. However, greener and more efficient methods have been developed. For instance, CO2-promoted hydration of propargylic alcohols, including those structurally similar to this compound, can yield α-hydroxy ketones. acs.orgresearchgate.netmdpi.comnih.govmdpi.com This transformation is often catalyzed by silver or other metal complexes in the presence of carbon dioxide. acs.orgmdpi.com The reaction proceeds through the formation of an α-alkylidene cyclic carbonate intermediate, which is then hydrolyzed to the corresponding α-hydroxy ketone. mdpi.com
Halogenation of the terminal alkyne can also be achieved. The reaction of terminal alkynes with halogens like bromine or iodine typically results in the formation of a trans-dihalide, which can be further halogenated to a tetrahalide. chemistrysteps.comlibretexts.org For the synthesis of 1-haloalkynes, oxidative halogenation methods are employed using a halogen source such as potassium iodide (KI) or sodium bromide (NaBr) in the presence of an oxidant. thieme-connect.com Enzymatic halogenation of terminal alkynes has also been reported, offering a high degree of chemo- and regioselectivity. acs.orgnih.govescholarship.org
Table 1: Representative Conditions for Hydration and Halogenation of Terminal Alkynes
| Reaction | Reagents and Conditions | Product Type | Reference(s) |
| Hydration | AgOAc, [Emim][OAc], CO2 (1 bar), H2O | α-hydroxy ketone | acs.org |
| Hydration | [Bu4P][Im], CO2 (atmospheric), H2O | α-hydroxy ketone | researchgate.netnih.gov |
| Iodination | KI, Chloramine-B, MeCN | 1-Iodoalkyne | thieme-connect.com |
| Bromination | NaBr, Chloramine-B, MeCN/H2O, 70 °C | 1-Bromoalkyne | thieme-connect.com |
Click Chemistry Conjugations
The terminal alkyne of this compound is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. nih.govresearchgate.netnih.govacs.orgmdpi.com The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. nih.gov This methodology is widely used for bioconjugation and the synthesis of complex molecules due to its high efficiency and functional group tolerance. nih.govmdpi.com
Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Catalyst System | Solvent | Temperature | Product | Reference(s) |
| CuSO4, Sodium Ascorbate | t-BuOH/H2O | Room Temperature | 1,4-disubstituted 1,2,3-triazole | nih.gov |
| (IMes)CuI | Toluene (B28343) | 40 °C | 1,4-disubstituted 1,2,3-triazole | researchgate.net |
Transformations of the Hydroxyl Group
The tertiary hydroxyl group of this compound can be derivatized through various reactions, although its tertiary nature can present steric challenges.
Esterification and Etherification Strategies
Esterification of tertiary alcohols can be challenging due to their propensity to undergo dehydration under acidic conditions. google.com However, methods have been developed to achieve this transformation, such as using a cation exchange resin as a catalyst at moderate temperatures. google.com Another approach involves the reaction of the alcohol with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base. The synthesis of propargyl esters of amino acids has been demonstrated by reacting the amino acid with propargyl alcohol in the presence of dry HCl. nih.gov
Etherification of propargylic alcohols can be achieved through various catalytic methods. Lewis acids like scandium and lanthanum triflates can catalyze the direct etherification of propargylic alcohols with other alcohols. nih.gov Transition metal catalysts, particularly those based on copper, have been employed for the enantioselective propargylic etherification of propargylic esters with alcohols and phenols. acs.org Ruthenium complexes are also known to catalyze propargylic substitutions to form ethers. rsc.org
Table 3: Selected Methods for Esterification and Etherification of Propargylic Alcohols
| Reaction | Catalyst/Reagents | Substrates | Product | Reference(s) |
| Esterification | Cation Exchange Resin | Tertiary Alcohol, Carboxylic Acid | Tertiary Ester | google.com |
| Etherification | Sc(OTf)3 or La(OTf)3 | Propargylic Alcohol, Alcohol | Propargyl Ether | nih.gov |
| Enantioselective Etherification | CuOTf, Me-Pybox | Propargylic Carbonate, Alcohol/Phenol | Chiral Propargyl Ether | acs.org |
Conversion to Other Oxygenated or Aminated Functionalities
The hydroxyl group can be a precursor to other functionalities. For instance, tertiary propargylic alcohols can undergo rearrangement reactions. A hypoiodite-induced rearrangement can lead to the formation of α-iodoenones. thieme-connect.com While direct conversion to amines is not straightforward, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an amine in a nucleophilic substitution reaction. However, the tertiary nature of the carbon atom makes SN2 reactions difficult, and elimination reactions may be favored.
Reactions Involving the Bromophenyl Moiety
The bromophenyl group is a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling allows for the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.orgbeilstein-journals.org This reaction is known for its mild conditions and high functional group tolerance.
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govodinity.com This reaction is a powerful tool for the formation of carbon-carbon bonds and exhibits excellent trans selectivity. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgnih.govyoutube.comlibretexts.orgorganic-chemistry.org This reaction has a broad scope and is widely used for the synthesis of arylamines.
The Sonogashira coupling enables the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a disubstituted alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgsioc-journal.cnyoutube.com This reaction is highly efficient for creating C(sp2)-C(sp) bonds.
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions for the Bromophenyl Moiety
| Reaction | Coupling Partner | Catalyst System | Typical Base | Product | Reference(s) |
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh3)4, Pd(OAc)2 | K2CO3, Cs2CO3 | Biaryl | libretexts.orgbeilstein-journals.org |
| Heck | Alkene | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd(dba)2, Pd(OAc)2 with phosphine (B1218219) ligands | NaOt-Bu, Cs2CO3 | Arylamine | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI | Et3N, Piperidine | Disubstituted Alkyne | wikipedia.orgorganic-chemistry.orglibretexts.org |
Research on Derivatization of this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and academic journals, no specific research detailing the derivatization and functional group interconversions of the chemical compound this compound has been identified in the public domain.
While the individual reactive moieties of this compound—the bromophenyl group and the terminal alkyne—are well-known to participate in a variety of organic reactions, the specific application of these transformations to this compound has not been documented in available scientific literature. General methodologies for reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are abundant for a wide range of aryl bromides. Similarly, the functionalization of terminal alkynes is a cornerstone of modern synthetic chemistry. However, the absence of "this compound" as a substrate in these reported reactions prevents a detailed, evidence-based discussion as requested.
The investigation included targeted searches for the compound in the context of:
Suzuki coupling
Heck reaction
Sonogashira coupling
Buchwald-Hartwig amination
Regioselective functionalization
These inquiries did not return any relevant results. Broader searches on the synthesis and reactions of structurally analogous compounds provided general principles but no concrete data for the specific molecule . One source was found to list this compound as a commercially available reagent, but offered no information regarding its subsequent chemical modifications.
Consequently, it is not possible to provide the detailed research findings, reaction conditions, product characterizations, or data tables as stipulated in the original request, due to the apparent lack of published research on the derivatization of this compound.
Retrosynthetic Analysis of 2 3 Bromophenyl 4 Pentyn 2 Ol
Strategic Disconnections of the Carbon Skeleton
The initial step in the retrosynthetic analysis of 2-(3-bromophenyl)-4-pentyn-2-ol is to identify key bonds within the carbon skeleton that can be disconnected to simplify the structure. This process is guided by the desire to break the molecule down into fragments that correspond to reliable and well-established chemical reactions. scitepress.org
C-C Bond Cleavages Leading to Simpler Precursors
A primary disconnection strategy involves the cleavage of carbon-carbon bonds. scitepress.org For this compound, the most logical C-C bond to disconnect is the one between the quaternary carbon bearing the hydroxyl group and the phenyl ring, and the one between the same quaternary carbon and the pentynyl group. This is because tertiary alcohols can be readily synthesized through the addition of organometallic reagents to a ketone. youtube.com
This leads to two primary retrosynthetic disconnections:
Disconnection A: Cleavage of the bond between the aromatic ring and the tertiary carbon. This suggests a Friedel-Crafts type reaction in the forward synthesis, although direct alkylation can be problematic. A more viable approach is the reaction of an organometallic reagent derived from 3-bromobenzene with a suitable ketone.
Disconnection B: Cleavage of the bond between the tertiary carbon and the alkyne. This points towards the addition of a propargyl nucleophile to a ketone.
These disconnections simplify the target molecule into more basic building blocks, such as a substituted acetophenone (B1666503) and a propargyl derivative.
Application of Propargylic Alcohol Disconnections
The target molecule is a propargylic alcohol, a structural motif that offers a powerful and reliable disconnection strategy. youtube.com The bond between the carbon bearing the hydroxyl group and the alkyne is a prime candidate for disconnection. This retrosynthetic step is the reverse of the highly reliable nucleophilic addition of an acetylide to a carbonyl compound. youtube.com
By applying this disconnection, this compound can be simplified to 3'-bromoacetophenone (B146053) and the anion of propyne (B1212725) (a propargylide). This is a particularly attractive route as it breaks the molecule into two readily accessible fragments.
Functional Group Interconversions in Retrosynthetic Pathways
Functional group interconversions (FGI) are a cornerstone of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent reaction. numberanalytics.com
Strategies for Introducing the Bromine Atom
The bromine atom on the phenyl ring is a key feature of the target molecule. In a retrosynthetic sense, we consider how this bromine atom could be introduced. The most common method for introducing a bromine atom onto a benzene (B151609) ring is through electrophilic aromatic substitution, specifically bromination. chemistrystudent.com
The retrosynthetic step would be the removal of the bromine atom, leading to the precursor 2-phenyl-4-pentyn-2-ol. In the forward synthesis, the bromine would be introduced by reacting the aromatic precursor with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orglibretexts.org It is important to consider the directing effects of the substituents already on the benzene ring to ensure the correct regiochemistry.
Retrosynthetic Logic for Hydroxyl and Alkynyl Groups
The hydroxyl and alkynyl groups are the defining features of the target molecule's functionality. The retrosynthetic strategy for these groups is intertwined with the C-C bond disconnections discussed earlier.
The tertiary alcohol is retrosynthetically converted to a ketone. This FGI is the reverse of the addition of an organometallic reagent to a carbonyl group. youtube.com The alkyne can be disconnected via the acetylide anion, which is a potent nucleophile.
Therefore, a comprehensive retrosynthetic pathway would involve the following steps:
Disconnect the propargylic alcohol: This breaks the molecule into 3'-bromoacetophenone and a propargyl anion.
Functional Group Interconversion of the ketone: The ketone of 3'-bromoacetophenone can be considered the result of a Friedel-Crafts acylation of bromobenzene (B47551) in the forward synthesis.
Disconnection of the bromobenzene: Bromobenzene itself can be retrosynthetically simplified to benzene, which would be brominated in the forward synthesis.
Identification of Commercially Available Starting Materials
The ultimate goal of a retrosynthetic analysis is to arrive at simple, inexpensive, and commercially available starting materials. ias.ac.in Following the retrosynthetic pathways outlined above, we can identify the following potential starting materials:
| Starting Material | Chemical Formula | Use in Synthesis |
| 3-Bromoacetophenone | C₈H₇BrO | A key intermediate that can react with a propargyl nucleophile. |
| Bromobenzene | C₆H₅Br | A precursor for the synthesis of 3-bromoacetophenone via Friedel-Crafts acylation. |
| Propyne | C₃H₄ | The source of the propargyl anion needed for the key C-C bond formation. |
| Benzene | C₆H₆ | A fundamental starting material that can be brominated to form bromobenzene. |
| Acetyl Chloride | C₂H₃ClO | A reagent for the Friedel-Crafts acylation of bromobenzene. |
This analysis demonstrates that this compound can be synthesized from readily available and simple starting materials through a series of well-established and reliable chemical reactions.
Derivation from 1-(3-Bromophenyl)ethanone and Propargyl Equivalents
The most direct synthetic approach to forming a tertiary alcohol is the addition of an organometallic nucleophile to a ketone. In the case of this compound, the retrosynthesis points to the reaction between the ketone 1-(3-bromophenyl)ethanone and a nucleophilic propargyl equivalent.
A common and effective method for this transformation is the Grignard reaction. masterorganicchemistry.comyoutube.com This involves the preparation of a propargyl Grignard reagent, which then acts as the nucleophile. The synthesis begins with propargyl bromide (3-bromo-1-propyne), a halogenated organic compound. wikipedia.org Treatment of propargyl bromide with magnesium metal in an appropriate solvent, typically an ether, leads to the formation of the corresponding Grignard reagent, propargylmagnesium bromide. masterorganicchemistry.comwikipedia.org It is important to note that the Grignard reagent of propargyl bromide can exist in equilibrium with its allenyl isomer, allenylmagnesium bromide (CH₂=C=CHMgBr). wikipedia.org
This newly formed organometallic compound is a potent nucleophile due to the polarization of the carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom. youtube.com The subsequent step involves the reaction of this Grignard reagent with the electrophilic carbonyl carbon of 1-(3-bromophenyl)ethanone. The nucleophilic carbon of the propargyl group attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. masterorganicchemistry.comyoutube.com The final step is a workup with a mild acid (such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the target tertiary alcohol, this compound. youtube.com
Utilizing Common Reagents in Synthetic Planning
The planning of this synthesis involves the selection of common and readily accessible laboratory reagents. The primary starting materials are 1-(3-bromophenyl)ethanone and propargyl bromide. wikipedia.org Magnesium turnings are required for the formation of the Grignard reagent. masterorganicchemistry.com
The choice of solvent is critical for the success of a Grignard reaction. Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are typically used. These solvents are essential because they are inert to the highly reactive Grignard reagent and can solvate the magnesium species, which helps to stabilize the organometallic compound.
The final step of the synthesis, the acidic workup, requires a proton source to convert the intermediate alkoxide into the final alcohol product. youtube.com Aqueous solutions of acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a saturated aqueous solution of ammonium chloride (NH₄Cl), are commonly employed for this purpose.
A summary of the key reagents and their roles is presented in the table below.
| Reagent | Molecular Formula | Role in Synthesis |
| 1-(3-Bromophenyl)ethanone | C₈H₇BrO | Electrophile (Ketone Starting Material) |
| Propargyl Bromide | C₃H₃Br | Grignard Reagent Precursor wikipedia.org |
| Magnesium | Mg | Metal for Grignard Reagent Formation masterorganicchemistry.com |
| Diethyl Ether or THF | C₄H₁₀O or C₄H₈O | Anhydrous Solvent |
| Aqueous Acid (e.g., H₃O⁺) | H₃O⁺ | Proton Source for Workup youtube.com |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity. Molecular orbital theory, particularly when implemented with computational methods, offers a powerful lens through which to view these properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aromatic compounds containing bromine and alkyne functionalities, DFT calculations can elucidate the effects of substituents on the geometry and electronic distribution.
In studies of substituted phenylallyl alcohols, which share the substituted phenyl and alcohol motifs with the target molecule, DFT calculations have shown that substituents on the phenyl ring significantly influence the electron density distribution and the stability of different conformations. For instance, electron-withdrawing groups, such as the bromo group in the meta position of 2-(3-bromophenyl)-4-pentyn-2-ol, are expected to draw electron density from the aromatic ring. This inductive effect can influence the acidity of the hydroxyl proton and the reactivity of the alkyne group.
DFT investigations into alkyne bromination reactions reveal that the reaction pathway and the stability of intermediates, such as bromonium ions, are highly dependent on the substituents at the triple bond. nih.gov While this applies to the reaction of the alkyne, the principles of how substituents affect the electron density of the triple bond are relevant. The 3-bromophenyl group will have a net electron-withdrawing effect, which would be expected to influence the nucleophilicity of the pentynyl moiety.
Table 1: Expected Effects of the 3-Bromo Substituent on the Electronic Properties of the Phenyl Ring in this compound based on DFT studies of related compounds.
| Property | Expected Effect of 3-Bromo Group | Rationale from Related Studies |
| Electron Density on Phenyl Ring | Decrease | The bromine atom is an electron-withdrawing group, pulling electron density from the ring via the inductive effect. |
| Dipole Moment | Increase | The electronegativity difference between carbon and bromine introduces a significant bond dipole, increasing the overall molecular dipole moment. |
| Acidity of Hydroxyl Proton | Slight Increase | The electron-withdrawing nature of the bromophenyl group can lead to a slight stabilization of the corresponding alkoxide, thus increasing the acidity of the alcohol. |
This table is a theoretical projection based on principles observed in DFT studies of substituted aromatic compounds.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
For a molecule like this compound, the HOMO is likely to have significant contributions from the π-system of the phenyl ring and the alkyne. The LUMO, conversely, would be expected to have contributions from the antibonding orbitals of the aromatic ring and the C-Br bond.
The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the bromine atom and the alkyne group will modulate the energies of these frontier orbitals. Studies on substituted aromatic systems show that electron-withdrawing substituents tend to lower the energies of both the HOMO and LUMO.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound.
| Molecular Orbital | Expected Primary Localization | Predicted Influence on Reactivity |
| HOMO | Phenyl ring π-system, Alkyne π-bond | Site of electrophilic attack; involved in reactions where the molecule acts as a nucleophile. |
| LUMO | Phenyl ring π-system, C-Br σ-orbital | Site of nucleophilic attack; involved in reactions where the molecule acts as an electrophile. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity, typical for functionalized aromatic compounds. |
This table represents a qualitative prediction based on FMO principles and data from related molecular systems.
Computational Mechanistic Studies
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
For this compound, several reaction types could be modeled. For example, the acid-catalyzed dehydration of the tertiary alcohol would proceed through a carbocation intermediate. Computational modeling could determine the relative energies of different potential carbocations and the transition states leading to them, thus predicting the likely alkene products.
Furthermore, reactions involving the alkyne group, such as electrophilic additions, could be modeled. DFT calculations on the bromination of alkynes have successfully mapped out the potential energy surface, identifying key intermediates and transition states. nih.gov A similar approach could be applied to understand the addition of various electrophiles to the pentynyl group of the target molecule.
Catalytic reactions often present challenges in predicting and controlling selectivity (chemo-, regio-, and stereoselectivity). Computational studies can provide detailed insights into the catalyst-substrate interactions that govern these outcomes.
For instance, in the context of metal-catalyzed cross-coupling reactions involving the C-Br bond, or reactions at the alkyne, computational modeling can help in understanding the role of the catalyst. Studies on copper-catalyzed borylation of alkynes have utilized computational methods to rationalize the observed regioselectivity. acs.org These studies often analyze the energies of different catalytic intermediates and transition states to determine the most favorable reaction pathway. By analogy, if this compound were to participate in such a reaction, computational modeling could predict how the electronic and steric properties of the molecule would influence the selectivity of the transformation.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. The presence of a rotatable single bond between the phenyl ring and the chiral carbon in this compound suggests that it can adopt multiple conformations.
Computational conformational analysis can identify the low-energy conformers and the energy barriers between them. In related systems, such as substituted phenylboronic acids, computational studies have revealed the importance of intramolecular interactions, such as hydrogen bonding and other non-covalent interactions, in stabilizing certain conformations. nih.gov For this compound, potential intramolecular interactions could include a hydrogen bond between the hydroxyl group and the π-system of the alkyne or the phenyl ring. The bromine atom could also participate in weaker halogen bonding interactions.
Table 3: Potential Intramolecular Interactions in this compound for Conformational Stabilization.
| Interaction Type | Potential Donor/Acceptor Groups | Expected Impact on Conformation |
| Intramolecular Hydrogen Bond | OH (donor) and Alkyne π-system (acceptor) | Could stabilize a conformation where the hydroxyl group is oriented towards the alkyne. |
| Intramolecular Hydrogen Bond | OH (donor) and Phenyl π-system (acceptor) | Could stabilize a conformation where the hydroxyl group is positioned over the phenyl ring. |
| Halogen Bonding | C-Br (donor) and OH (acceptor) | A weaker interaction that could influence the rotational preference around the C-C bond. |
This table outlines plausible intramolecular interactions that could be investigated through computational conformational analysis.
Relaxed Potential Energy Surface Scans
A relaxed potential energy surface (PES) scan is a computational method used to explore the conformational landscape of a molecule and to locate transition states. This technique involves systematically varying a specific internal coordinate, such as a bond length, bond angle, or dihedral angle, while allowing all other geometric parameters to relax to their minimum energy arrangement at each step. By plotting the resulting energy as a function of the scanned coordinate, one can identify energy minima, corresponding to stable conformers, and energy maxima, which may represent transition states for conformational changes or reactions.
While no specific relaxed potential energy surface scan data for this compound has been published in the reviewed literature, the application of this method would be invaluable for understanding its conformational flexibility. Key areas of investigation would include:
Rotation of the hydroxyl group: A scan of the dihedral angle involving the C-O-H group would provide insight into the orientation of the hydroxyl hydrogen and its potential for intramolecular hydrogen bonding with the alkyne's pi-system.
The results of such scans are typically presented in a table summarizing the energy at each step of the scan, along with the corresponding value of the scanned coordinate.
Hypothetical Data Table for a Relaxed PES Scan of the Phenyl Group Rotation:
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.8 |
| 150 | 2.5 |
| 180 | 4.8 |
| Note: This table is hypothetical and for illustrative purposes only, as no published data is available. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution and bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized "natural" bond orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO and are indicative of hyperconjugative and resonance effects that contribute to molecular stability.
For this compound, NBO analysis would offer significant insights into its electronic structure. Specific interactions of interest would include:
Hyperconjugation involving the bromine atom: Analysis of interactions between the lone pairs of the bromine atom and the antibonding orbitals of the phenyl ring would quantify the extent of electron donation from the halogen to the aromatic system.
Interactions involving the alkyne and hydroxyl groups: NBO analysis could reveal potential intramolecular hydrogen bonding between the hydroxyl proton and the pi-electrons of the alkyne, as well as hyperconjugative interactions between the C-H bonds of the methyl group and the adjacent pi-system.
Delocalization within the phenyl ring: The analysis would detail the pi-electron delocalization within the aromatic ring and how it is influenced by the bromo and pentynol substituents.
The findings of an NBO analysis are typically summarized in a table listing the most significant donor-acceptor interactions and their corresponding stabilization energies.
Hypothetical Data Table for NBO Analysis of this compound:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) Br | σ(C-C) phenyl | 1.5 |
| π (C≡C) | σ(C-OH) | 0.8 |
| LP (2) O | σ(C-C) | 2.3 |
| π (C=C) phenyl | π(C=C) phenyl | 18.5 |
| Note: This table is hypothetical and for illustrative purposes only, as no published data is available. |
Stereochemical Aspects in the Synthesis and Transformations of 2 3 Bromophenyl 4 Pentyn 2 Ol
Chiral Catalysis for Enantioselective Production
The enantioselective synthesis of chiral propargylic alcohols, including tertiary variants like 2-(3-Bromophenyl)-4-pentyn-2-ol, is most commonly achieved through the asymmetric addition of a terminal alkyne to a prochiral ketone. organic-chemistry.org This transformation is typically mediated by a chiral catalyst, which creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The reaction involves the addition of the acetylide of propyne (B1212725) to 3-bromoacetophenone.
The effectiveness of such a catalytic system is highly dependent on the intricate interplay between the metal center, the chiral ligand, the substrates, and the reaction conditions. The goal is to maximize the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.
The core of chiral catalysis lies in the design of the chiral ligand. nih.gov For the asymmetric alkynylation of ketones, various classes of ligands have been developed, often featuring a metal center such as zinc, indium, or copper. organic-chemistry.orgmdpi.com Ligands based on amino alcohols and binaphthyl (BINOL) scaffolds are particularly prevalent. organic-chemistry.orgresearchgate.net
In the context of synthesizing this compound, a chiral ligand would coordinate to a metal salt (e.g., Zn(OTf)₂) and an amine base. This complex then interacts with both the 3-bromoacetophenone and the propyne acetylide. The steric and electronic properties of the ligand dictate the facial selectivity of the nucleophilic attack on the ketone's carbonyl group.
Key design principles for these ligands include:
C₂-Symmetry: Many successful ligands, such as BINOL derivatives, possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity.
Steric Bulk: Bulky substituents on the ligand can create a well-defined chiral pocket, effectively shielding one face of the ketone from the incoming nucleophile.
Functional Groups: The presence of hydroxyl or amino groups in the ligand can help in coordinating the metal ion and the reactants, organizing the transition state assembly for effective stereochemical communication. organic-chemistry.org
The table below illustrates how different types of ligands and metal systems can influence the enantioselectivity in the synthesis of analogous chiral tertiary propargylic alcohols.
| Ligand/Catalyst System | Substrate Type | Typical Enantiomeric Excess (% ee) | Reference Principle |
|---|---|---|---|
| Zn(OTf)₂ / (+)-N-Methylephedrine | Aromatic Ketones | 85-99% | organic-chemistry.org |
| In(III) / (S)-BINOL | Aromatic & Aliphatic Ketones | 83-99% | researchgate.net |
| Cu(I) / (R)-DM-BINAP | Ketones | Up to 95% | nih.gov |
| Peptide-based Catalysts | Aromatic Ketones | Up to 98% | researchgate.netnih.gov |
Achieving high enantiomeric excess is not solely dependent on ligand design; it also requires careful optimization of various reaction parameters. The catalyst loading, temperature, solvent, and concentration of reactants can have a profound impact on both the reaction rate and the stereochemical outcome. acs.org
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. In some cases, aggregation of the catalyst at high concentrations can lead to the formation of less selective or even racemic pathways. Typically, catalyst loadings are kept between 1-10 mol%.
Temperature: Asymmetric reactions are often sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this also slows down the reaction rate, so a compromise must be found.
Solvent: The choice of solvent is crucial as it can influence the solubility of the catalyst and reactants, as well as the geometry and stability of the catalytic species and transition states. Toluene (B28343) and dichloromethane (B109758) are common solvents for these reactions.
Additives: The presence of additives, such as specific bases or co-catalysts, can be essential for catalyst turnover and achieving high enantioselectivity.
The following table summarizes the general effects of these parameters on enantiomeric excess in asymmetric alkynylation reactions.
| Parameter | General Trend for Higher % ee | Rationale | Reference Principle |
|---|---|---|---|
| Temperature | Lowering Temperature | Increases the energy difference between diastereomeric transition states, favoring the path to the major enantiomer. | acs.org |
| Catalyst Loading | Optimization Required (often 1-10 mol%) | Avoids catalyst aggregation which can open non-selective reaction pathways. | nih.gov |
| Solvent Polarity | Less Polar Solvents (e.g., Toluene) | Can enhance the organization and stability of the chiral catalytic complex. | organic-chemistry.org |
| Reactant Concentration | Lower Concentrations | Can disfavor background (non-catalyzed) reactions that produce a racemic product. | acs.org |
Analytical Techniques for Stereochemical Purity Assessment
Determining the success of an asymmetric synthesis or a diastereoselective reaction requires accurate measurement of the stereochemical purity of the product. For this compound, this involves quantifying the enantiomeric excess (ee) or diastereomeric excess (de).
Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): This is the most common and reliable method. The enantiomers or diastereomers are separated on a chiral stationary phase, and the relative areas of the corresponding peaks in the chromatogram are used to calculate the ee or de. uma.es
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chiral Derivatizing Agents (CDAs): The chiral alcohol can be reacted with a chiral agent (like Mosher's acid chloride) to form a mixture of diastereomeric esters. The signals for these diastereomers are typically resolved in the ¹H or ¹⁹F NMR spectrum, allowing for integration and quantification.
Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes, which can lead to separation of their NMR signals.
Chiroptical Methods:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The CD spectrum is unique for each enantiomer and can be used for quantitative analysis, often in high-throughput screening methods. acs.org
Optical Rotation: While historically significant, measuring the specific rotation of a sample with a polarimeter is less accurate for determining high ee values and is more often used to assign the absolute configuration by comparison to known standards.
Chromatographic Methods for Enantiomer Separation
The separation of enantiomers of chiral compounds such as this compound is a critical aspect of stereochemistry, often accomplished through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and versatile method for resolving racemic mixtures into their individual enantiomers. phenomenex.comnih.govmdpi.com The underlying principle of this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and, consequently, separation.
The selection of an appropriate CSP is crucial and is largely dependent on the structure of the analyte. For a tertiary alcohol like this compound, which contains a hydroxyl group and aromatic and alkyne moieties, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving capabilities. nih.govmdpi.com These phases can operate in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. The chiral recognition mechanism often involves a combination of hydrogen bonding (with the hydroxyl group), π-π interactions (with the bromophenyl ring), and steric interactions.
Another approach is the use of Pirkle-type or brush-type CSPs, which are designed based on the principle of three-point interaction. For this compound, the chiral selector on the stationary phase would ideally have complementary functionalities that can interact simultaneously with the hydroxyl group, the phenyl ring, and another part of the molecule to achieve effective chiral recognition.
In a typical method development workflow, various CSPs would be screened with different mobile phases. Mobile phases in normal-phase chromatography often consist of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The alcohol component acts as a polar modifier, and its concentration can be adjusted to optimize the retention and resolution of the enantiomers. Additives such as trifluoroacetic acid or diethylamine (B46881) are sometimes used to improve peak shape and resolution, especially for acidic or basic analytes.
While no specific application notes for the chiral separation of this compound are readily available in the scientific literature, the general approach described above would be the standard starting point for developing a separation method. The success of the separation would be evaluated based on the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation, the selectivity factor (α), and the analysis time.
Interactive Data Table: Potential Chiral Stationary Phases for the Separation of this compound
| CSP Type | Chiral Selector | Potential Interactions with Analyte |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance |
| Pirkle-type | (R,R)- or (S,S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin based | Inclusion complexation, hydrogen bonding, ionic interactions |
Spectroscopic Methods in Chiral Analysis
Spectroscopic techniques play a vital role in the analysis of chiral compounds, providing information about the enantiomeric composition and the absolute configuration of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Standard NMR spectroscopy is not inherently capable of distinguishing between enantiomers as they have identical spectra in an achiral environment. However, in the presence of a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR), enantiomers can be differentiated.
Chiral Solvating Agents (CSAs): These are optically pure compounds that form transient diastereomeric solvates with the enantiomers of the analyte. The formation of these diastereomeric complexes leads to chemically non-equivalent environments for the nuclei of the enantiomers, resulting in separate signals in the NMR spectrum. For an alcohol like this compound, chiral acids or other compounds capable of hydrogen bonding could serve as effective CSAs.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that are chiral. When added to a solution of a racemic compound, they form diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large shifts in the NMR signals of the analyte, and the magnitude of these shifts is different for each enantiomer, allowing for their resolution and quantification.
Another NMR-based method involves the derivatization of the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have distinct NMR spectra, and the relative integration of their signals can be used to determine the enantiomeric excess. For this compound, esterification with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would yield diastereomeric esters that can be readily analyzed by ¹H, ¹³C, or ¹⁹F NMR. mdpi.com
Circular Dichroism (CD) Spectroscopy:
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers have mirror-image CD spectra, with one enantiomer showing a positive signal at a particular wavelength and the other showing a negative signal of equal magnitude. This technique is particularly useful for determining the enantiomeric purity and, in many cases, the absolute configuration of a molecule, often by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration. The bromophenyl and alkyne chromophores in this compound would be expected to give rise to characteristic CD signals in the UV region.
While specific experimental CD data for this compound is not documented in publicly available literature, the general principles of these spectroscopic methods provide a robust framework for its chiral analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
